5,6-dinitro-3H-1,3-benzoxazol-2-one
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Overview
Description
5,6-dinitro-3H-1,3-benzoxazol-2-one is a chemical compound with the molecular formula C7H3N3O6. It is a derivative of benzoxazole, characterized by the presence of two nitro groups at the 5 and 6 positions of the benzene ring and a carbonyl group at the 2 position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dinitro-3H-1,3-benzoxazol-2-one typically involves the nitration of 3H-1,3-benzoxazol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature control and efficient mixing to ensure uniform nitration. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
5,6-dinitro-3H-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.
Major Products
Reduction: The major product of the reduction reaction is 5,6-diamino-3H-1,3-benzoxazol-2-one.
Substitution: Depending on the nucleophile used, various substituted benzoxazole derivatives can be obtained.
Scientific Research Applications
5,6-dinitro-3H-1,3-benzoxazol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dinitro-3H-1,3-benzoxazol-2-one involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The compound may also inhibit specific enzymes or pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6-dichloro-3H-1,3-benzoxazol-2-one
- 5,6-diamino-3H-1,3-benzoxazol-2-one
- 5-nitro-3H-1,3-benzoxazol-2-one
Uniqueness
5,6-dinitro-3H-1,3-benzoxazol-2-one is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The nitro groups enhance its potential as a precursor for further chemical modifications and its effectiveness in various applications .
Properties
CAS No. |
33124-31-1 |
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Molecular Formula |
C7H3N3O6 |
Molecular Weight |
225.12 g/mol |
IUPAC Name |
5,6-dinitro-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H3N3O6/c11-7-8-3-1-4(9(12)13)5(10(14)15)2-6(3)16-7/h1-2H,(H,8,11) |
InChI Key |
ZEKIPJPTYRBHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)N2 |
Origin of Product |
United States |
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